molecular formula C6H6BrN3O4 B187551 (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 345637-67-4

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B187551
M. Wt: 264.03 g/mol
InChI Key: JUGOZTZNWGFYHL-UHFFFAOYSA-N
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Description

“(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular formula of “(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is C6H6BrN3O4 . The InChI code for this compound is 1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” has a molecular weight of 264.04 . It is a solid at room temperature .

Scientific Research Applications

Nitration and Synthesis

  • The compound undergoes nitration to form various nitro derivatives, which are integral in the synthesis of more complex chemical structures. Barry, Birkett, and Finar (1969) demonstrated the nitration of similar pyrazole compounds, highlighting the versatile reactivity of these compounds in organic synthesis (Barry, Birkett, & Finar, 1969).

Antimicrobial and Antiinflammatory Activities

  • Heterocycles derived from nitro/bromoindole-carbohydrazides, similar to the mentioned compound, have shown promising antimicrobial and antiinflammatory activities. Narayana et al. (2009) synthesized and studied such compounds, suggesting potential applications in pharmaceuticals (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Divergent Cyclisations

  • The compound's derivatives are used in divergent cyclisations to produce interesting bicyclic heterocycles. Smyth et al. (2007) explored this with related pyrazole-acetic acids, illustrating the compound's utility in creating diverse molecular structures (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).

Corrosion Inhibition

  • Pyrazoline derivatives, akin to the given compound, are studied for their role as corrosion inhibitors. Lgaz et al. (2018) found that such compounds effectively inhibit corrosion in certain metals, which can be significant in material science and engineering (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Facile Construction of Heterocycles

  • The compound is useful in the construction of complex heterocycles, as demonstrated by Fatahpour, Hazeri, and Maghsoodlou (2020) who reported on the synthesis of pyrazolo[1,2-a]pyridazine derivatives, showing the compound's application in advanced organic synthesis (Fatahpour, Hazeri, & Maghsoodlou, 2020).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOZTZNWGFYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361198
Record name (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS RN

345637-67-4
Record name (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BO Xuan, T Wang, GC Chiou, I Dalinger… - Acta pharmacologica …, 2002 - researchgate.net
AIM: Effects of C-nitropyrazoles and C-nitroazoles on ocular blood flow and retinal function recovery after ischemia have been studied. METHODS: The compounds were tested on …
Number of citations: 16 www.researchgate.net

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